Tirasemtiv

Description

Structure

3D Structure

Propriétés

IUPAC Name |

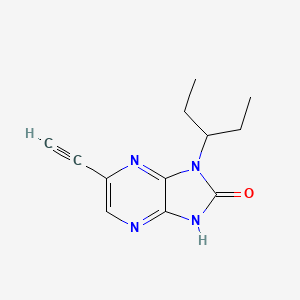

5-ethynyl-3-pentan-3-yl-1H-imidazo[4,5-b]pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-4-8-7-13-10-11(14-8)16(12(17)15-10)9(5-2)6-3/h1,7,9H,5-6H2,2-3H3,(H,13,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQGZEAXODVTOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C2=NC(=CN=C2NC1=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143379 | |

| Record name | Tirasemtiv | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005491-05-3 | |

| Record name | Tirasemtiv [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005491053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tirasemtiv | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tirasemtiv | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethynyl-3-pentan-3-yl-1H-imidazo[4,5-b]pyrazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIRASEMTIV | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8WSM7R635 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tirasemtiv's Interaction with the Troponin Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirasemtiv is a selective, fast skeletal muscle troponin activator that was developed to amplify the response of muscle to neuromuscular input.[1][2] It achieves this by sensitizing the sarcomere to calcium, primarily by interacting with the troponin complex.[2][3] This technical guide provides an in-depth analysis of the binding site of this compound on the troponin complex, detailing the molecular interactions, quantitative binding data, and the experimental protocols used to elucidate these findings. Although this compound's clinical development for amyotrophic lateral sclerosis (ALS) was halted due to a lack of efficacy in late-stage trials, the study of its mechanism provides a valuable framework for the development of next-generation skeletal muscle activators.[4]

The Binding Site of this compound

Structural studies, primarily solution NMR spectroscopy, have revealed that this compound binds to a hydrophobic pocket located at the interface of the regulatory N-terminal domain of fast skeletal troponin C (fsTnC) and the "switch" region of fast skeletal troponin I (fsTnI). This binding stabilizes the interaction between fsTnC and fsTnI, leading to a cascade of events that ultimately sensitizes the muscle fiber to calcium.

The specific interactions within this pocket are crucial for this compound's mechanism of action. The binding of this compound drives the equilibrium of the troponin complex towards the active state, enhancing the affinity of fsTnC for the switch region of fsTnI. This stabilization slows the rate of calcium release from troponin C, effectively increasing the calcium sensitivity of the muscle.

Molecular Interactions

The solution NMR structure of this compound bound to a fast skeletal troponin C–troponin I chimera (PDB ID: 7KAA) provides a detailed view of the binding site. The structure reveals multiple interactions that stabilize the TnC-TnI interface.

Quantitative Data

The affinity and activity of this compound have been quantified through various in vitro assays. The data highlights its selectivity for the fast skeletal troponin complex over slow skeletal and cardiac troponin.

| Parameter | Value | Troponin Complex Type | Reference |

| Binding Affinity (Kd) | 40 nM | Fast Skeletal | |

| 3,800 nM | Slow Skeletal | ||

| No significant binding | Cardiac | ||

| Myofibril Activation | EC50 = 390 nM | Rabbit Fast Skeletal | |

| 40% activation at 0.1 µM | Fast Skeletal | ||

| Calcium Release Rate | Slowed at 20 µM | Fast Skeletal |

Experimental Protocols

The characterization of this compound's interaction with the troponin complex has relied on a combination of structural biology, biophysical, and physiological assays.

Solution NMR Spectroscopy for Structure Determination

The three-dimensional structure of this compound in complex with a chimera of fast skeletal troponin C and troponin I was determined using solution Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Protein Construct: A chimera protein consisting of the regulatory domain of fast skeletal troponin C (sNTnC, residues 4–91) and the switch region of fast skeletal troponin I (sTnI, residues 98–147) was used.

-

NMR Experiments: A suite of multidimensional NMR experiments, including 2D ¹H-¹⁵N HSQC and ³D NOESY-edited spectra, were acquired to obtain distance restraints between the protein and the ligand.

-

Structure Calculation: The atomic coordinates were deposited in the Protein Data Bank under the accession code 7KAA, and the NMR data were deposited in the Biological Magnetic Resonance Bank under code 30801.

Skinned Muscle Fiber Assays for Calcium Sensitivity

To assess the functional effect of this compound on muscle contraction, skinned muscle fiber assays were employed. This technique allows for the direct measurement of force generation in response to varying calcium concentrations.

-

Fiber Preparation: Muscle fibers, typically from rabbit psoas (a fast-twitch muscle), are mechanically "skinned" to remove the sarcolemma, allowing for direct control of the intracellular environment.

-

Experimental Setup: The skinned fibers are mounted on a force transducer, and solutions with precisely controlled free calcium concentrations are introduced.

-

Data Analysis: The force generated at each calcium concentration is measured, and a force-pCa curve is generated. The addition of this compound results in a leftward shift of this curve, indicating an increase in calcium sensitivity.

ATPase Assays

The rate of ATP hydrolysis by myofibrils is a biochemical measure of the contractile state of the muscle. ATPase assays were used to quantify the activation of the troponin complex by this compound.

-

Myofibril Preparation: Myofibrils are isolated from fast skeletal muscle tissue.

-

Assay Principle: The rate of ATP hydrolysis is measured in the presence of a fixed, submaximal calcium concentration. The increase in ATPase activity upon addition of this compound reflects the activation of the contractile machinery.

Signaling Pathway and Experimental Workflow Visualizations

This compound's Mechanism of Action

Caption: this compound's binding to the troponin complex initiates a cascade of events leading to amplified muscle contraction.

Experimental Workflow for Characterizing this compound

Caption: A multi-faceted experimental approach was used to characterize the interaction of this compound with the troponin complex.

Logical Relationship of this compound's Effects

Caption: The binding of this compound initiates a series of molecular events that result in enhanced muscle force production.

Conclusion

This compound serves as a well-characterized example of a fast skeletal muscle troponin activator. Its binding to a specific hydrophobic pocket at the fsTnC-fsTnI interface, leading to increased calcium sensitivity, has been thoroughly investigated using a combination of structural, functional, and biophysical techniques. The detailed understanding of this compound's mechanism of action provides a solid foundation for the rational design of new and improved skeletal muscle activators with therapeutic potential for a range of neuromuscular diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Tirasemtiv on Muscle Fibers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro studies to evaluate the effects of Tirasemtiv on skeletal muscle fibers. This compound is a fast skeletal muscle troponin activator designed to increase muscle force by sensitizing the troponin complex to calcium. This document outlines detailed protocols for the preparation of muscle fibers, experimental procedures for assessing muscle contractility, and data presentation guidelines.

Mechanism of Action

This compound selectively binds to the fast skeletal muscle troponin complex. This binding slows the rate of calcium release from troponin, thereby increasing its sensitivity to calcium. As a result, at submaximal calcium concentrations, this compound enhances the force-generating capacity of fast-twitch muscle fibers. This mechanism of action makes it a subject of interest for conditions characterized by diminished neuromuscular input and muscle weakness.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on muscle fiber contractility as reported in various in vitro studies.

Table 1: Effect of Acute this compound Treatment on Muscle Force

| Muscle Type | Species/Model | This compound Concentration | Stimulation Frequency | % Increase in Force (Relative to Control) | Reference |

| Diaphragm | Mouse (Acta1WT) | 3 µM | 20 Hz | ~47% | |

| Diaphragm | Mouse (Acta1H40Y) | 3 µM | 20 Hz | ~55% | |

| Gastrocnemius | Mouse (Acta1WT) | 3 mg/kg (in vivo) | 20 Hz | ~20% | |

| Gastrocnemius | Mouse (Acta1H40Y) | 3 mg/kg (in vivo) | 20 Hz | ~26% | |

| Extensor Digitorum Longus (EDL) | Mouse (Acta1D286G) | 3 µM | 20-150 Hz | Significant leftward shift in force-frequency curve | |

| Tibialis Anterior | Human | 250-1000 mg (oral dose) | 10 Hz | Up to 24.5% |

Table 2: Effect of Chronic this compound Treatment on Muscle Force

| Muscle Type | Species/Model | Duration of Treatment | Stimulation Frequency | % Increase in Force (Relative to Control) | Reference |

| Gastrocnemius | Mouse (Acta1H40Y) | 4 weeks | 20 Hz | ~25% | |

| Extensor Digitorum Longus (EDL) | Mouse (Acta1D286G) | Long-term | 20 Hz, 40 Hz | Significantly higher relative tensions |

Experimental Protocols

This section details the methodologies for preparing muscle fibers and conducting in vitro contractility assays with this compound.

Protocol 1: Intact Muscle Fiber Contractility Assay

This protocol is suitable for studying the effects of this compound on intact muscle preparations, such as the extensor digitorum longus (EDL) or diaphragm strips.

Materials:

-

Krebs-Ringer bicarbonate buffer (supplemented with glucose and bubbled with 95% O2, 5% CO2)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Force transducer and data acquisition system

-

Electrical field stimulator with platinum electrodes

-

Temperature-controlled organ bath

Procedure:

-

Muscle Dissection: Carefully dissect the desired muscle (e.g., EDL or diaphragm) from a euthanized animal. Maintain the muscle in chilled, oxygenated Krebs-Ringer buffer throughout the dissection.

-

Mounting: Securely mount the muscle preparation in the organ bath between a fixed anchor and the lever of the force transducer.

-

Equilibration: Allow the muscle to equilibrate in the oxygenated Krebs-Ringer buffer at a controlled temperature (typically 25-30°C) for at least 30 minutes. Adjust the muscle length (Lo) to achieve maximal twitch force.

-

Baseline Force-Frequency Measurement: Elicit muscle contractions by applying electrical stimuli at varying frequencies (e.g., 10, 20, 40, 60, 80, 100, 150 Hz). Record the isometric force generated at each frequency to establish a baseline force-frequency curve.

-

This compound Incubation: Introduce this compound to the organ bath at the desired final concentration (e.g., 3 µM). Incubate the muscle in the this compound solution for a predetermined period (e.g., 20-30 minutes) to allow for drug diffusion and binding.

-

Post-Tirasemtiv Force-Frequency Measurement: Repeat the electrical stimulation protocol from step 4 in the presence of this compound and record the resulting force-frequency curve.

-

Data Analysis: Compare the force-frequency curves before and after this compound application. Calculate the percentage increase in force at each stimulation frequency.

Protocol 2: Skinned (Permeabilized) Muscle Fiber Contractility Assay

This protocol allows for the direct assessment of this compound's effect on the contractile machinery by chemically removing the cell membrane, providing direct access to the myofilaments.

Materials:

-

Skinning Solution: A solution containing a mild detergent (e.g., Triton X-100 or Brij-58) to permeabilize the cell membrane.

-

Relaxing Solution: A solution with a high concentration of EGTA to chelate calcium and keep the muscle in a relaxed state.

-

Activating Solutions: A series of solutions with progressively increasing concentrations of free calcium (pCa) to elicit graded muscle contractions.

-

This compound Stock Solution: Dissolved in a suitable solvent.

-

Single fiber mechanics apparatus with a force transducer and length controller.

-

Microscope for fiber visualization.

Procedure:

-

Fiber Bundle Preparation: Dissect a small bundle of muscle fibers from the muscle of interest (e.g., rabbit psoas, a source of fast-twitch fibers).

-

Skinning: Incubate the fiber bundle in the skinning solution for a defined period (e.g., 30 minutes) to permeabilize the sarcolemma.

-

Storage: Transfer the skinned fiber bundle to a storage solution (typically a 50:50 glycerol:relaxing solution mixture) and store at -20°C for later use.

-

Single Fiber Isolation: On the day of the experiment, transfer a small portion of the skinned bundle to a dish containing relaxing solution. Under a microscope, carefully dissect a single muscle fiber segment.

-

**

Application of Tirasemtiv in Studying Skeletal Muscle Contractility: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirasemtiv (formerly CK-2017357) is a selective, fast skeletal muscle troponin activator. It enhances muscle contractility by increasing the sensitivity of the troponin complex to calcium. This compound slows the rate of calcium release from the regulatory troponin complex in fast skeletal muscle fibers, which amplifies the muscle's response to neuromuscular input and increases force generation at sub-maximal nerve stimulation frequencies. This mechanism of action makes it a valuable tool for studying skeletal muscle physiology and pathophysiology, particularly in conditions characterized by muscle weakness or fatigue. This document provides detailed application notes and protocols for the use of this compound in preclinical research settings.

Mechanism of Action

This compound's primary mechanism involves binding to the fast skeletal muscle troponin C (fsTnC) and stabilizing the Ca²⁺-bound state. This leads to a leftward shift in the force-calcium relationship, meaning that less calcium is required to generate a given amount of force. The increased calcium sensitivity results in greater force production at submaximal stimulation frequencies, which are typical during voluntary muscle activation.

Caption: Mechanism of action of this compound in skeletal muscle.

Data Presentation

In Vitro Studies: Effects of this compound on Muscle Force

| Muscle Type | Species | This compound Concentration | Key Findings | Reference |

| Extensor Digitorum Longus (EDL) | Mouse (Acta1H40Y) | 10 µM | ~100% increase in force at 40 Hz stimulation. No effect on maximal force. | |

| Extensor Digitorum Longus (EDL) | Mouse (Wild |

Tirasemtiv for Nemaline Myopathy Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemaline myopathy (NM) is a congenital muscle disorder characterized by muscle weakness and the presence of "nemaline rods" in muscle fibers. It is a genetically heterogeneous disease, with mutations in several genes affecting the structure and function of the thin filament of the sarcomere. One of the most common forms of NM is caused by mutations in the nebulin (NEB) gene, leading to reduced nebulin protein levels and impaired muscle contractility. Another significant portion of NM cases arises from mutations in the alpha-actin 1 (ACTA1) gene. To date, there are no approved targeted therapies for nemaline myopathy, and current treatments are primarily supportive.

Tirasemtiv (formerly CK-2017357) is a fast skeletal muscle troponin activator that has emerged as a promising therapeutic candidate for nemaline myopathy. It selectively binds to the fast skeletal troponin complex, sensitizing it to calcium. This mechanism of action amplifies the muscle's response to nerve signals, leading to increased muscle force, particularly at submaximal stimulation frequencies. This document provides detailed application notes and protocols for the use of this compound in pre-clinical research on nemaline myopathy, based on published studies.

Mechanism of Action: Enhancing Calcium Sensitivity

This compound's therapeutic potential in nemaline myopathy stems from its ability to directly address the compromised force generation at the level of the sarcomere. By binding to the fast skeletal troponin complex, this compound slows the rate of calcium release from troponin C. This increases the affinity of the troponin complex for calcium, effectively sensitizing the muscle fiber to the available intracellular calcium. The result is a leftward shift in the force-calcium relationship, meaning that more force is produced at submaximal calcium concentrations, which are typical during muscle activity.

Troubleshooting & Optimization

Technical Support Center: Off-Target Effects of Tirasemtiv on the Central Nervous System

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Tirasemtiv on the central nervous system (CNS).

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound on the central nervous system?

A1: The primary dose-limiting off-target effects of this compound observed in clinical trials are related to the central nervous system. These effects are largely attributed to the ability of this compound to cross the blood-brain barrier.[1] The most commonly reported CNS-related adverse events include dizziness, fatigue, nausea, and light-headedness.[2][3][4][5] These tolerability issues were a significant factor in the discontinuation of this compound's clinical development for amyotrophic lateral sclerosis (ALS).

Q2: What is the suspected molecular mechanism behind this compound's CNS off-target effects?

A2: While comprehensive data from off-target screening panels are not publicly available, there is a strong indication that the CNS side effects, particularly dizziness, may be due to the potentiation of GABAA receptors. However, specific binding affinities (Ki) or functional potencies (IC50/EC50) of this compound at GABAA receptors have not been detailed in the available literature. The development of a second-generation fast skeletal muscle troponin activator, Reldesemtiv, was specifically designed to have limited penetration of the blood-brain barrier to minimize these CNS off-target effects, further suggesting a centrally-mediated mechanism for this compound's adverse effects.

Q3: How does the CNS exposure of this compound compare to its intended target engagement in skeletal muscle?

A3: Preclinical studies in rats have shown that this compound distributes to both muscle and brain tissue. The optimization of the second-generation molecule, Reldesemtiv, focused on increasing the distribution to muscle while decreasing brain exposure. This suggests that a significant enough concentration of this compound reaches the CNS to interact with off-target sites.

Troubleshooting Guides

Issue: Unexpected behavioral changes in animal models treated with this compound.

Possible Cause: The observed behavioral changes may be a manifestation of the known CNS off-target effects of this compound. In preclinical studies, particularly in rodent models, such effects can present as alterations in motor coordination, balance, and general activity levels.

Troubleshooting Steps:

-

Systematic Observation: Implement a comprehensive observational battery, such as a Functional Observational Battery (FOB) or a modified Irwin test, to systematically assess and quantify any behavioral or physiological abnormalities.

-

Motor Coordination Assessment: Utilize tests like the rotarod to specifically evaluate balance and motor coordination, which may be impaired due to dizziness or ataxia.

-

Dose-Response Relationship: Conduct a dose-response study to determine if the observed behavioral effects are dose-dependent. This can help establish a potential therapeutic window where on-target muscle effects are observed with minimal CNS side effects.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlate the timing of the behavioral changes with the plasma and brain concentrations of this compound to understand the exposure-response relationship.

Issue: Difficulty in dissociating on-target efficacy from off-target CNS effects in functional assays.

Possible Cause: In whole-animal functional assays, such as grip strength or treadmill tests, CNS-mediated side effects like dizziness or sedation can confound the assessment of muscle function.

Troubleshooting Steps:

-

Ex vivo Muscle Contractility Studies: Isolate skeletal muscle tissues and perform ex vivo contractility studies. This allows for the direct assessment of this compound's effect on muscle force generation without the influence of the CNS.

-

Pair with CNS-independent Measures: If using in vivo models, pair functional readouts with measurements that are less likely to be affected by CNS side effects. For example, electrophysiological measurements of muscle fiber excitability or nerve conduction velocity.

-

Control for Sedative Effects: Include a separate cohort of animals treated with a known sedative to understand the impact of sedation alone on your functional assay.

-

Consider a CNS-penetrant negative control: If feasible, synthesize a structurally similar analog of this compound that is known to not activate skeletal muscle troponin but has similar physicochemical properties for CNS penetration. This can help to isolate the off-target CNS effects.

Quantitative Data Summary

| Parameter | Species | Value/Observation | Reference |

| Most Common CNS Adverse Events | Human | Dizziness, Fatigue, Nausea | |

| Suspected Off-Target Mechanism | - | GABAA Receptor Potentiation | Inferred from multiple sources |

| Blood-Brain Barrier Penetration | Human/Rat | Yes | |

| Reldesemtiv CNS Penetration | Rat | Limited |

Experimental Protocols

1. Rodent Functional Observational Battery (FOB) / Modified Irwin Test

This protocol is a generalized procedure for assessing potential neurobehavioral effects of a test compound like this compound in rodents.

-

Objective: To systematically observe and score a range of behavioral and physiological parameters to detect and characterize CNS effects.

-

Methodology:

-

Acclimation: Acclimate animals to the testing room and handling procedures for several days prior to the experiment.

-

Dosing: Administer this compound or vehicle control via the intended route of administration.

-

Observational Arenas: Place each animal individually in a standardized open-field arena.

-

Scoring: At predefined time points post-dosing (e.g., 30, 60, 120, 240 minutes), a trained observer, blinded to the treatment groups, scores a series of parameters.

-

Parameters:

-

Autonomic: Body temperature, salivation, piloerection.

-

Neuromuscular: Gait, posture, ataxia, tremor, convulsions, righting reflex.

-

Sensorimotor: Reactivity to stimuli (e.g., touch, sound), grip strength.

-

Behavioral: Arousal level, stereotypy, grooming, vocalizations.

-

-

-

Data Analysis: Compare the scores for each parameter between the this compound-treated and vehicle-treated groups at each time point using appropriate statistical methods.

2. Rotarod Test for Motor Coordination

-

Objective: To assess the effect of this compound on motor coordination and balance.

-

Methodology:

-

Training: Train the animals on the rotarod apparatus at a constant or accelerating speed for several sessions prior to the test day until a stable baseline performance is achieved.

-

Dosing: Administer this compound or vehicle control.

-

Testing: At specified time points post-dosing, place the animal on the rotating rod and measure the latency to fall or the number of falls within a set time period.

-

-

Data Analysis: Compare the latency to fall or the number of falls between the treatment groups.

Signaling Pathways and Experimental Workflows

Caption: Hypothesized mechanism of this compound's CNS off-target effects.

Caption: Preclinical workflow for assessing CNS off-target effects.

References

- 1. als-mnd.org [als-mnd.org]

- 2. A phase III trial of this compound as a potential treatment for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alsnewstoday.com [alsnewstoday.com]

- 4. cytokinetics.com [cytokinetics.com]

- 5. A study to evaluate safety and tolerability of repeated doses of this compound in patients with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Tirasemtiv and Riluzole Drug-Drug Interaction Management

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the drug-drug interaction between tirasemtiv and riluzole.

Frequently Asked Questions (FAQs)

Q1: What is the nature of the drug-drug interaction between this compound and riluzole?

A1: this compound is a moderate, time-dependent inhibitor of the cytochrome P450 enzyme CYP1A2. Riluzole is primarily metabolized by CYP1A2. Co-administration of this compound with riluzole leads to a significant increase in the plasma concentration of riluzole, potentially increasing the risk of riluzole-associated adverse effects.[1][2]

Q2: How significant is the effect of this compound on riluzole exposure?

A2: Clinical studies have shown that the co-administration of this compound can approximately double the plasma concentrations of riluzole.[1] In the BENEFIT-ALS clinical trial, it was observed that administering half the standard dose of riluzole (50 mg once daily instead of twice daily) to patients also receiving this compound resulted in an approximate 50% increase in the overall systemic exposure (AUC) of riluzole.[3]

Q3: What are the potential clinical consequences of this interaction?

A3: Increased plasma levels of riluzole may lead to a higher incidence and severity of its known side effects. These can include nausea, dizziness, decreased lung function, and elevated liver enzymes.[1] Therefore, careful monitoring and dose adjustment are crucial when these two drugs are used concomitantly.

Q4: How was this interaction managed in clinical trials?

A4: In clinical trials such as the BENEFIT-ALS study, the standard dose of riluzole (50 mg twice daily) was reduced by half (to 50 mg once daily) in patients who were also receiving this compound. This dose adjustment was implemented to mitigate the risk of elevated riluzole levels and associated adverse events.

Q5: Does riluzole affect the pharmacokinetics of this compound?

A5: No, the interaction appears to be unidirectional. Clinical data indicates that riluzole does not significantly affect the plasma concentrations of this compound.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Unexpectedly high riluzole plasma concentrations in a subject co-administered with this compound. | Drug-drug interaction due to CYP1A2 inhibition by this compound. | 1. Confirm that the riluzole dose was appropriately reduced. 2. Assess the patient for any signs or symptoms of riluzole toxicity. 3. Consider further dose reduction or temporary discontinuation of riluzole based on clinical assessment and plasma concentration monitoring. |

| Patient experiences increased dizziness, nausea, or fatigue after initiating this compound while on riluzole. | These are known side effects of both drugs, and the increased riluzole concentration may be a contributing factor. | 1. Evaluate the timing of the onset of symptoms in relation to drug administration. 2. Monitor riluzole plasma concentrations. 3. Consider a dose reduction of this compound if tolerated, or a further adjustment of the riluzole dose. |

| Elevated liver function tests (ALT/AST) in a patient on co-therapy. | Both riluzole and this compound can be associated with liver enzyme elevations. The increased riluzole exposure may exacerbate this risk. | 1. Follow the liver function monitoring guidelines for riluzole. 2. Rule out other causes of liver injury. 3. If elevations are significant, consider discontinuing both drugs and re-evaluating the treatment plan once liver function returns to baseline. |

Data Presentation

Table 1: Summary of In Vitro Inhibition of CYP1A2 by this compound

| Parameter | Value | Reference |

| Inhibition Mechanism | Moderate, Time-Dependent | |

| IC50 | 20 µM | |

| IC50 Shift (after 30 min preincubation) | >3-fold |

Table 2: Qualitative and Semi-Quantitative Pharmacokinetic Interaction Data from Clinical Trials

| Observation | Clinical Trial | Finding | Reference |

| Effect on Riluzole Plasma Concentrations | CY4024 | Plasma concentrations of riluzole approximately doubled with this compound co-administration. | |

| Effect of Riluzole Dose Reduction | BENEFIT-ALS | Half the labeled riluzole dose (50 mg once daily) resulted in an approximate 50% increase in overall riluzole exposure (AUC) in patients on this compound. | |

| Effect on this compound Plasma Concentrations | CY4024 | Plasma concentrations of this compound were unaffected by co-administration with riluzole. |

Experimental Protocols

In Vitro CYP1A2 Inhibition Assay (Representative Protocol)

This protocol describes a standard method for assessing the time-dependent inhibition of CYP1A2, similar to the assays used to characterize this compound.

Objective: To determine the IC50 of a test compound (e.g., this compound) for CYP1A2 inhibition and to assess for time-dependent inhibition through an IC50 shift assay.

Materials:

-

Human liver microsomes (HLM)

-

CYP1A2-specific substrate (e.g., phenacetin)

-

NADPH regenerating system

-

Test compound (this compound) and positive control inhibitor (e.g., furafylline)

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system for analysis

Procedure:

-

Direct Inhibition (IC50 Determination):

-

Prepare a series of dilutions of the test compound.

-

In a microplate, combine the HLM, test compound dilutions, and incubation buffer.

-

Initiate the reaction by adding the CYP1A2 substrate and the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time.

-

Terminate the reaction by adding the quenching solution.

-

Centrifuge the plate to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

-

-

Time-Dependent Inhibition (IC50 Shift Assay):

-

Perform two sets of incubations in parallel.

-

Set 1 (Without NADPH): Pre-incubate the HLM and test compound dilutions in incubation buffer at 37°C for 30 minutes.

-

Set 2 (With NADPH): Pre-incubate the HLM, test compound dilutions, and the NADPH regenerating system in incubation buffer at 37°C for 30 minutes.

-

Following the pre-incubation, initiate the reaction by adding the CYP1A2 substrate (and NADPH to Set 1).

-

Proceed with the incubation, termination, and analysis as described for direct inhibition.

-

Calculate the IC50 value for both sets of conditions. A significant shift to a lower IC50 in the presence of NADPH during pre-incubation indicates time-dependent inhibition.

-

Clinical Pharmacokinetic Drug-Drug Interaction Study (Representative Protocol)

This protocol outlines a typical design for a clinical study to evaluate the pharmacokinetic interaction between two drugs.

Objective: To assess the effect of multiple doses of this compound on the single-dose pharmacokinetics of riluzole in healthy subjects.

Study Design: Open-label, two-period, fixed-sequence study.

Participants: Healthy adult volunteers.

Procedure:

-

Period 1 (Riluzole Alone):

-

Administer a single oral dose of riluzole (e.g., 50 mg).

-

Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Process blood samples to obtain plasma and store frozen until analysis.

-

-

Washout Period: A washout period of sufficient duration to ensure complete elimination of riluzole.

-

This compound Administration: Administer this compound for a duration sufficient to achieve steady-state concentrations and maximal enzyme inhibition (e.g., daily for 7-14 days).

-

Period 2 (Riluzole with this compound):

-

On the last day of this compound administration, administer a single oral dose of riluzole.

-

Continue this compound administration as scheduled.

-

Collect serial blood samples for riluzole pharmacokinetics as in Period 1.

-

Pharmacokinetic Analysis:

-

Analyze plasma samples for riluzole concentrations using a validated bioanalytical method (e.g., LC-MS/MS).

-

Calculate pharmacokinetic parameters for riluzole in each period, including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and t1/2 (half-life).

-

Statistically compare the pharmacokinetic parameters of riluzole with and without co-administration of this compound to determine the magnitude of the interaction.

Visualizations

Caption: this compound's mechanism of action in skeletal muscle.

Caption: Riluzole's primary mechanism of action.

References

Technical Support Center: Improving the Therapeutic Window of Fast Skeel Muscle Troponin Activators

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fast skeletal muscle troponin activators.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for fast skeletal muscle troponin activators?

A1: Fast skeletal muscle troponin activators (FSTAs) are small molecules that selectively bind to the fast skeletal muscle troponin complex. This binding sensitizes the sarcomere to calcium by slowing the rate of calcium release from troponin C.[1][2] As a result, less calcium is required to generate a given level of muscle force, leading to an increase in muscle contractility at sub-maximal nerve stimulation frequencies.[1][2][3]

Q2: What are the key differences between fast and slow skeletal muscle troponin isoforms that allow for selective activation?

A2: The amino acid composition of troponin complexes differs significantly between fast skeletal, slow skeletal, and cardiac muscle (approximately 50% variation). This sequence divergence creates unique binding pockets on the fast skeletal troponin complex that can be selectively targeted by small molecule activators, leading to isoform-specific effects.

Q3: What are the potential off-target effects of fast skeletal muscle troponin activators?

A3: While designed for selectivity, some FSTAs may exhibit modest affinity for the slow skeletal troponin complex at higher concentrations. It is crucial to characterize the selectivity profile of each compound against cardiac troponin to avoid unwanted cardiovascular effects. For example, CK-2017357 showed little to no effect on cardiac myofibrils. A potential functional consequence of the mechanism of action is a decrease in the rate of muscle relaxation, which could impact performance in activities requiring rapid, dynamic contractions.

Q4: How do FSTAs affect muscle fatigue?

A4: FSTAs have been shown to increase resistance to muscle fatigue. By increasing the calcium sensitivity of the myofibrils, they can reduce the energetic cost of muscle activation. This is because less calcium needs to be released from the sarcoplasmic reticulum (SR) to achieve a given force, thereby decreasing the ATP required by SERCA pumps to transport calcium back into the SR. Studies with compounds like CK-2017357 and CK-2066260 have demonstrated improved endurance in both aerobic and anaerobic exercise models in rats.

Troubleshooting Guides

In Vitro Skinned Muscle Fiber Experiments

Problem: I am not observing a significant leftward shift in the force-pCa relationship after applying the FSTA.

| Possible Cause | Troubleshooting Steps |

| Incorrect buffer composition or pH. | Verify the pH and composition of all solutions (rigor, relaxing, and activating solutions). Ensure correct concentrations of Ca2+, Mg2+, EGTA, and ATP. |

| Degradation of the skinned fiber preparation. | Prepare fresh skinned fibers. Dissect single muscle fibers in a cold rigor buffer (4°C) to minimize enzymatic degradation. Use fibers promptly after skinning. |

| Suboptimal experimental temperature. | The effect of some FSTAs can be temperature-dependent. For instance, the force-potentiating effect of CK-2066260 has been shown to decrease with increasing temperature. Ensure your experimental setup maintains a consistent and appropriate temperature (e.g., 10°C as used in some studies). |

| Compound solubility issues. | Ensure the FSTA is fully dissolved in the experimental buffer. Some compounds may require a carrier solvent like DMSO. If using a solvent, ensure the final concentration in the buffer is low and does not affect muscle function on its own. Include a vehicle-only control. |

| Incorrect fiber type. | FSTAs are selective for fast-twitch skeletal muscle fibers. If using a mixed-fiber muscle, ensure you are testing fast fibers. Fiber type can be distinguished based on characteristics like shortening speed. |

Problem: High variability in force measurements between fibers.

| Possible Cause | Troubleshooting Steps |

| Inconsistent sarcomere length. | Ensure that sarcomere length is set consistently for all fibers before starting the experiment (e.g., ~2.7 µm for human fibers, 2.1 µm or 2.6 µm for mouse fibers). Use laser diffraction to accurately measure and adjust sarcomere length. |

| Damage to fibers during mounting. | Handle fibers with care to avoid stretching or tearing. Use appropriate adhesives for mounting, such as a 5% solution of methylcellulose in acetone. |

| Incomplete skinning of the fiber. | Ensure the sarcolemma is sufficiently permeabilized to allow for the free exchange of activating and relaxing solutions. |

In Situ Muscle Force Measurements

Problem: The FSTA is not potentiating sub-maximal muscle force as expected.

| Possible Cause | Troubleshooting Steps |

| Inadequate drug delivery to the muscle. | For intra-arterial administration, ensure the cannula is correctly placed and the compound is infused at the intended rate and concentration. For systemic administration, allow sufficient time for the drug to reach the target tissue. |

| Nerve stimulation issues. | Check the placement and integrity of the stimulating electrodes on the nerve (e.g., peroneal nerve for the EDL muscle). Ensure the stimulation parameters (frequency, duration, voltage) are appropriate to elicit a sub-maximal contraction. |

| Muscle fatigue. | If the muscle is stimulated too frequently without adequate rest, it may become fatigued, which could mask the effect of the FSTA. Allow for a sufficient rest period between stimulations (e.g., 2 minutes). |

| Anesthesia level. | The depth of anesthesia can affect neuromuscular function. Maintain a stable and appropriate level of anesthesia throughout the experiment. |

Quantitative Data Summary

Table 1: In Vitro Potency of Select Fast Skeletal Muscle Troponin Activators

| Compound | Assay | Preparation | EC50 / Potency Metric | Reference |

| CK-2017357 | Myofibril ATPase | Fast skeletal myofibrils | EC50 = 390 ± 17 nM (at pCa 6.0) | |

| CK-2017357 | Myofibril ATPase | Bovine rectus abdominis myofibrils | EC50 = 770 ± 100 nM | |

| Reldesemtiv Analog (Compound 7) | Skinned Fiber Force | Fast skeletal muscle fiber | DF30 = 13.7 µM |

DF30 is the compound concentration that increases muscle force by 30% at a calcium concentration that produces a 25% maximal response in a control preparation.

Table 2: Effects of FSTAs on Muscle Fatigue in Rodent Models

| Compound | Model | Dose | Effect on Performance | Reference |

| CK-2017357 | Rat Treadmill (aerobic) | 10 and 20 mg/kg (oral) | ~50% increase in running time over vehicle | |

| CK-2017357 | Rat Rotarod (anaerobic) | 1 and 3 mg/kg | Up to 2-fold increase in running time | |

| CK-2066260 | Rat Rotarod | 10 mg/kg (p.o.) | ~2-fold increase in running time | |

| CK-2066260 | Rat Treadmill | 10 mg/kg (p.o.) | ~1.6-fold increase in running time |

Experimental Protocols

Skinned Muscle Fiber Force-pCa Relationship Assay

-

Fiber Preparation:

-

Dissect single muscle fibers from a fast-twitch muscle (e.g., rabbit psoas, mouse EDL) in cold (4°C) rigor buffer (e.g., 20 mM MOPS, 5 mM MgCl2, 120 mM potassium acetate, 1 mM EGTA, pH 7.0).

-

Chemically "skin" the fibers using a detergent (e.g., Triton X-100) to permeabilize the cell membranes.

-

-

Mounting:

-

Attach the ends of a single fiber to a force transducer and a servomotor using a suitable adhesive (e.g., 5% methylcellulose in acetone).

-

Adjust the fiber length to achieve the desired sarcomere length (e.g., 2.7 µm), which can be verified using laser diffraction.

-

-

Experimental Solutions:

-

Prepare a series of activating solutions with varying free Ca2+ concentrations (pCa values) by mixing relaxing solution (high EGTA) and activating solution (high Ca2+-EGTA) in different ratios.

-

The FSTA of interest should be added to the activating solutions at the desired concentration. Include a vehicle control.

-

-

Force Measurement:

-

Incubate the fiber in the relaxing solution.

-

Sequentially expose the fiber to activating solutions of increasing Ca2+ concentrations (decreasing pCa).

-

Record the steady-state isometric force at each pCa.

-

After reaching maximal activation, return the fiber to the relaxing solution.

-

-

Data Analysis:

-

Normalize the force at each pCa to the maximal force.

-

Plot the normalized force versus pCa and fit the data to the Hill equation to determine the pCa50 (the pCa at which 50% of maximal force is produced) and the Hill coefficient.

-

A leftward shift in the force-pCa curve in the presence of the FSTA indicates an increase in calcium sensitivity.

-

In Situ Muscle Force-Frequency Relationship Assay

-

Animal Preparation:

-

Anesthetize the animal (e.g., rat) and maintain a stable level of anesthesia.

-

Surgically expose the muscle of interest (e.g., extensor digitorum longus - EDL) and its nerve supply (e.g., peroneal nerve). Keep the muscle moist with saline.

-

Immobilize the limb (e.g., clamp the knee).

-

-

Mounting and Stimulation:

-

Sever the distal tendon of the muscle and attach it to a force transducer using a suture.

-

Place stimulating electrodes on the nerve supplying the muscle.

-

Adjust the muscle length to the optimal length (Lo) that produces maximum twitch force.

-

-

Baseline Measurement:

-

Stimulate the nerve with single pulses to determine maximal twitch force.

-

Generate a baseline force-frequency curve by stimulating the nerve with trains of increasing frequencies (e.g., 10, 20, 30, 50, 100 Hz) with a sufficient rest period between each train (e.g., 2 minutes).

-

-

Compound Administration:

-

Administer the FSTA via the desired route (e.g., intravenous infusion, intra-arterial bolus, or oral gavage).

-

-

Post-Dose Measurement:

-

After a suitable time for drug distribution, repeat the force-frequency measurement protocol.

-

-

Data Analysis:

-

Plot the muscle force (often normalized to muscle cross-sectional area) against the stimulation frequency before and after compound administration.

-

An increase in force at sub-maximal stimulation frequencies with little or no change in maximal tetanic force is indicative of the desired FSTA effect.

-

Visualizations

Caption: Mechanism of action of fast skeletal muscle troponin activators.

Caption: Workflow for skinned muscle fiber experiments.

Caption: Workflow for in situ muscle force measurements.

References

- 1. cytokinetics.com [cytokinetics.com]

- 2. Fast skeletal muscle troponin activator CK‐2066260 mitigates skeletal muscle weakness independently of the underlying cause - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiac Muscle Activation Blunted by a Mutation to the Regulatory Component, Troponin T - PMC [pmc.ncbi.nlm.nih.gov]

Strategies to enhance the efficacy of Tirasemtiv in preclinical models.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tirasemtiv in preclinical models. The information is designed to help address specific issues that may be encountered during experiments and to offer strategies to enhance the efficacy and reproducibility of your findings.

Frequently Asked Questions (FAQs)

FAQ 1: What is the precise mechanism of action for this compound?

This compound is a fast skeletal muscle troponin activator (FSTA)[1]. It selectively binds to the fast skeletal muscle troponin complex and increases its sensitivity to calcium[2][3]. The primary mechanism involves slowing the rate of calcium release from the regulatory troponin complex[2][4]. This action amplifies the contractile response of the muscle to neuromuscular input, leading to greater force generation, particularly at sub-maximal levels of nerve stimulation.

Caption: Mechanism of action of this compound in skeletal muscle.

FAQ 2: In which preclinical models has this compound demonstrated efficacy?

This compound has been evaluated in several preclinical models of neuromuscular disease. The most extensively studied is the B6SJL-SOD1G93A mouse model of Amyotrophic Lateral Sclerosis (ALS) , where single doses significantly increased submaximal isometric force, forelimb grip strength, grid hang time, and rotarod performance. Efficacy has also been demonstrated in mouse models of Spinal Muscular Atrophy (SMA) , showing improvements in muscle force, grip strength, and resistance to fatigue. Additionally, this compound increased grip strength in the passive transfer experimental autoimmune myasthenia gravis (PT-EAMG) rat model .

Troubleshooting Guides

Troubleshooting 1: No significant effect on muscle function is observed in SOD1G93A mice.

If you are not observing the expected increase in muscle function, consider the following factors. The efficacy of this compound is highly dependent on the stage of disease progression and the remaining neuromuscular input.

Potential Causes & Solutions:

-

Disease Stage: The effect of this compound is more pronounced in moderately weak animals and diminishes as the disease progresses and paralysis becomes more severe.

-

Recommendation: Administer this compound at an earlier stage of functional deficit. For example, a significant 38% increase in forelimb grip strength was seen in mice at a 25% deficit milestone, but this effect was not significant at a 40% deficit.

-

-

Dosage and Timing: Sub-optimal dosing or incorrect timing relative to functional tests can lead to a lack of observed efficacy.

-

Recommendation: A dose of 10 mg/kg administered by oral gavage 30 minutes prior to testing has been shown to be effective in mice. This timing is intended to coincide with the peak plasma concentration of the compound.

-

-

Functional Endpoint: The choice of functional assay is critical. This compound primarily affects submaximal force generation.

-

Recommendation: Utilize tests sensitive to changes in submaximal strength and endurance, such as forelimb grip strength, grid hang time, and rotarod performance, as these have shown significant improvements with this compound treatment.

-

Caption: Troubleshooting flowchart for lack of this compound efficacy.

Troubleshooting 2: Issues with this compound formulation and solubility.

This compound is a hydrophobic compound, and improper formulation can lead to poor bioavailability and inconsistent results.

Recommendations:

-

Vehicle Selection: A commonly used vehicle for oral administration in mice is a suspension in 0.5% hydroxypropyl methylcellulose (HPMC) with 0.2% Tween 80 . This helps to ensure a uniform suspension for accurate dosing.

-

Solubility Enhancement Strategies: If you need to develop a different formulation, consider established techniques for improving the solubility of poorly water-soluble drugs. These can include:

-

Particle Size Reduction (Micronization): Increasing the surface area of the drug can improve its dissolution rate.

-

Co-solvents: Using a mixture of water-miscible solvents can increase solubility.

-

Complexation: Forming inclusion complexes, for example with cyclodextrins, can enhance aqueous solubility.

-

Solid Dispersions: Dispersing the drug in a polymer matrix can improve dissolution and bioavailability.

-

Quantitative Data Summary

Table 1: Summary of this compound Efficacy in B6SJL-SOD1G93A ALS Mouse Model

All data from single-dose administration (10 mg/kg) in female mice.

| Functional Test | Disease Stage (Deficit) | Vehicle-Treated (Control) | This compound-Treated | Percentage Increase | Reference |

| Forelimb Grip Strength | 25% | 49.6 ± 4.6 g | 68.6 ± 8.1 g | 38% | |

| Forelimb Grip Strength | 40% | Not specified | No significant increase | - | |

| Diaphragm Force | 40% | Not specified | Significantly higher | Not specified | |

| Tidal Volume | 40% | Not specified | Significantly higher | Not specified |

Table 2: Summary of this compound Efficacy in Spinal Muscular Atrophy (SMA) Mouse Models

| Mouse Model | Measurement | Observation with this compound | Reference |

| "Intermediate-severity" | Grip Strength | Improved | |

| "Adult-onset" | Grid Hang Time | Improved | |

| Both Models | Submaximal Muscle Force | Increased | |

| Both Models | Fatigue Resistance | Improved |

Experimental Protocols

Protocol: Acute Efficacy Assessment in SOD1G93A Mice

This protocol is adapted from published preclinical studies to assess the acute effects of this compound on muscle function.

1. Animal Model and Staging:

-

Use female B6SJL-SOD1G93A transgenic mice.

-

Establish baseline forelimb grip strength at 10 weeks of age.

-

Monitor grip strength weekly. Enroll mice into the study once their forelimb grip strength has declined by a predetermined amount (e.g., 25% from baseline).

2. This compound Formulation and Administration:

-

Vehicle: Prepare a solution of 0.5% HPMC / 0.2% Tween 80 in sterile water.

-

This compound Suspension: Suspend this compound in the vehicle to a final concentration for a 10 mg/kg dose. Ensure the suspension is homogenous before each administration.

-

Administration: Administer this compound or vehicle via oral gavage (PO) at a volume of 10 mL/kg.

3. Experimental Workflow:

-

Administer the dose 30 minutes prior to conducting each functional test.

-

The investigator should be blinded to the treatment groups.

-

Assess each functional outcome on a separate day to avoid confounding effects of fatigue.

Caption: Experimental workflow for an in vivo efficacy study.

4. Functional Assays:

-

Forelimb Grip Strength: Use a grip strength meter to measure the peak force generated by the mouse. Record the average of 3-5 measurements.

-

Grid Hang Time: Place the mouse on a wire grid, invert it, and measure the latency to fall (up to a maximum cutoff time, e.g., 120 seconds).

-

Rotarod Performance: Place the mouse on an accelerating rotarod and record the time until it falls off.

References

Validation & Comparative

A Comparative Analysis of Clinical Trial Outcomes for Tirasemtiv and Other ALS Therapies

For researchers and drug development professionals navigating the complex landscape of Amyotrophic Lateral Sclerosis (ALS) therapeutics, a comprehensive understanding of clinical trial data is paramount. This guide provides an objective comparison of the clinical trial outcomes of Tirasemtiv, a fast skeletal muscle troponin activator, with other notable ALS therapies: Relyvrio, Radicava (edaravone), and Qalsody (tofersen). The following sections present detailed experimental protocols, quantitative efficacy and safety data, and visualizations of mechanistic pathways and trial designs to facilitate a thorough evaluation.

Mechanisms of Action: A Divergent Approach to a Multifactorial Disease

The therapies discussed employ distinct strategies to combat the progressive neurodegeneration characteristic of ALS.

-

This compound: This investigational drug is a fast skeletal muscle troponin activator. It was designed to increase the sensitivity of the troponin complex to calcium in fast-twitch muscle fibers. This sensitization would theoretically amplify the muscle's response to neuronal signals, thereby increasing muscle force and delaying fatigue.

-

Relyvrio (Sodium Phenylbutyrate and Taurursodiol): This combination therapy was thought to target two cellular stress pathways implicated in neuronal death in ALS: mitochondrial dysfunction and endoplasmic reticulum (ER) stress. Sodium phenylbutyrate acts as a chemical chaperone to improve protein folding and reduce ER stress, while taurursodiol is believed to enhance mitochondrial function.

-

Radicava (Edaravone): An approved therapy for ALS, edaravone is a free radical scavenger. Its proposed mechanism involves reducing oxidative stress, a key contributor to motor neuron damage in ALS. By scavenging harmful reactive oxygen species, edaravone is thought to protect neurons from oxidative injury.

-

Qalsody (Tofersen): This is an antisense oligonucleotide (ASO) therapy specifically for patients with ALS caused by mutations in the superoxide dismutase 1 (SOD1) gene. Tofersen is designed to bind to the SOD1 messenger RNA (mRNA), leading to its degradation and thereby reducing the production of the toxic mutant SOD1 protein.

Signaling Pathways and Mechanisms of Action

Clinical Trial Protocols: A Summary of Pivotal Studies

The following tables outline the key design elements of the pivotal clinical trials for each therapy, providing insight into the methodologies used to evaluate their efficacy and safety.

This compound: VITALITY-ALS (Phase 3)

| Parameter | Description |

| Trial Identifier | NCT02496767 |

| Study Design | Multinational, randomized, double-blind, placebo-controlled |

| Patient Population | Patients with possible, probable, or definite ALS |

| N | 744 participants enrolled, 565 randomized |

| Treatment Arms | - Placebo- this compound (escalating doses to 250 mg, 375 mg, or 500 mg twice daily) |

| Primary Endpoint | Change from baseline in slow vital capacity (SVC) at 24 weeks |

| Secondary Endpoints | Muscle strength, time to respiratory milestones, and other functional measures |

Relyvrio: PHOENIX (Phase 3)

| Parameter | Description |

| Trial Identifier | NCT05021536 |

| Study Design | Global, randomized, placebo-controlled |

| Patient Population | Adults with ALS |

| N | 664 participants |

| Treatment Arms | - Placebo- Relyvrio (AMX0035) |

| Primary Endpoint | Change from baseline in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) total score at 48 weeks |

| Secondary Endpoints | Overall survival, quality of life, and respiratory function |

Radicava (Edaravone): Study 19 (Phase 3)

| Parameter | Description |

| Trial Identifier | NCT01492686 |

| Study Design | Randomized, double-blind, placebo-controlled |

| Patient Population | Patients with definite or probable ALS, disease duration ≤2 years, and specific functional criteria |

| N | 137 participants |

| Treatment Arms | - Placebo- Edaravone (60 mg intravenous infusion) |

| Primary Endpoint | Change from baseline in the ALSFRS-R total score over 24 weeks |

| Secondary Endpoints | Changes in Modified Norris Scale and the ALSAQ-40 (ALS Quality of Life) |

Qalsody (Tofersen): VALOR (Phase 3)

| Parameter | Description |

| Trial Identifier | NCT02623699 |

| Study Design | Randomized, double-blind, placebo-controlled |

| Patient Population | Adults with ALS and a superoxide dismutase 1 (SOD1) mutation |

| N | 108 participants |

| Treatment Arms | - Placebo- Tofersen (100 mg intrathecal injection) |

| Primary Endpoint | Change from baseline to 28 weeks in the ALSFRS-R total score in the faster-progressing subgroup |

| Secondary Endpoints | Change in total SOD1 protein in cerebrospinal fluid (CSF), plasma neurofilament light chain (NfL) levels, respiratory function, and muscle strength |

Experimental Workflows of Pivotal Clinical Trials

Clinical Trial Outcomes: Efficacy Data

The following tables summarize the primary efficacy outcomes from the pivotal clinical trials. It is important to note the differences in trial populations, durations, and primary endpoints when comparing these results.

Efficacy Outcomes Comparison

| Therapy | Trial | Primary Endpoint | Result |

| This compound | VITALITY-ALS | Change in Slow Vital Capacity (SVC) at 24 weeks | Not met. No significant difference between this compound and placebo groups (p=0.56).[1][2] |

| Relyvrio | PHOENIX | Change in ALSFRS-R at 48 weeks | Not met. No statistically significant difference between Relyvrio and placebo (p=0.667).[3][4][5] |

| Radicava | Study 19 | Change in ALSFRS-R over 24 weeks | Met. Statistically significant slowing of functional decline in the edaravone group compared to placebo. |

| Qalsody | VALOR | Change in ALSFRS-R at 28 weeks in faster-progressing subgroup | Not met. No statistically significant difference between tofersen and placebo on the primary clinical endpoint. |

Detailed Efficacy Data

| Therapy | Trial | Outcome Measure | This compound/Active Group | Placebo Group | p-value |

| This compound | VITALITY-ALS | Mean % decline in SVC at 24 weeks | 13.4% | 14.4% | 0.56 |

| Relyvrio | PHOENIX | Mean change in ALSFRS-R at 48 weeks | -14.98 points | -15.32 points | 0.667 |

| Radicava | Study 19 | Mean change in ALSFRS-R at 24 weeks | -5.01 | -7.50 | 0.0013 |

| Qalsody | VALOR | Adjusted mean difference in ALSFRS-R at 28 weeks | 1.2 point difference (less decline) | - | Not significant |

| Reduction in plasma NfL at 28 weeks | 55% reduction | 12% increase | <0.0001 |

Clinical Trial Outcomes: Safety and Tolerability

The safety profiles of these therapies are a critical component of their overall clinical utility. The following table summarizes the most common adverse events reported in the pivotal trials.

Common Adverse Events (Frequency >10% and higher than Placebo)

| Therapy | Trial | Common Adverse Events | Frequency in Active Group | Frequency in Placebo Group |

| This compound | VITALITY-ALS | Dizziness, fatigue, nausea, weight loss, insomnia | More frequent than placebo (specific percentages not consistently reported) | - |

| Relyvrio | CENTAUR | Diarrhea, abdominal pain, nausea, upper respiratory tract infection | ≥15% and ≥5% greater than placebo | - |

| Radicava | Pooled Phase 3 | Contusion, gait disturbance, headache | 15%, 13%, 10% respectively | Not specified |

| Qalsody | VALOR | Pain (back, extremity), fatigue, arthralgia, CSF white blood cell increased, myalgia | ≥10% and more than placebo | - |

Summary and Conclusion

This comparative guide highlights the diverse approaches and outcomes in the development of ALS therapies.

This compound , despite a promising mechanism of action targeting muscle function directly, ultimately failed to demonstrate a significant clinical benefit in its Phase 3 trial, leading to the discontinuation of its development. The trial was hampered by tolerability issues, which may have masked a potential effect in a subset of patients who could tolerate higher doses.

Relyvrio initially showed promise in a Phase 2 trial, leading to its accelerated approval. However, the subsequent confirmatory Phase 3 PHOENIX trial did not meet its primary endpoint, resulting in the voluntary withdrawal of the drug from the market.

Radicava remains an approved and utilized therapy for ALS, with its pivotal Phase 3 trial demonstrating a statistically significant slowing of functional decline as measured by the ALSFRS-R. Post-hoc analyses and real-world data continue to support its modest but meaningful impact on disease progression.

Qalsody represents a significant advancement in personalized medicine for ALS, targeting a specific genetic mutation. While its pivotal trial did not meet its primary clinical endpoint, the significant reduction in the biomarker neurofilament light chain (NfL), a marker of neurodegeneration, led to its accelerated approval. This highlights a potential shift in regulatory paradigms for neurodegenerative diseases.

For researchers and drug developers, the divergent outcomes of these clinical trials underscore the challenges in treating ALS, a heterogeneous and complex disease. The experiences with this compound and Relyvrio emphasize the critical importance of robust Phase 3 data. Conversely, the story of Radicava and Qalsody demonstrates that both broad-spectrum and targeted genetic approaches can achieve regulatory success and provide tangible, albeit different, benefits to patients. Future research will likely build upon these lessons, exploring novel mechanisms, refining clinical trial designs, and increasingly incorporating biomarker data to accelerate the development of more effective therapies for all forms of ALS.

References

- 1. alsnewstoday.com [alsnewstoday.com]

- 2. Cytokinetics, Incorporated - Cytokinetics Announces Negative Results From VITALITY-ALS [ir.cytokinetics.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. pharmexec.com [pharmexec.com]

- 5. Amylyx Reveals Details of Relyvrio's ALS Trial Shortcomings [synapse.patsnap.com]

A Comparative Guide to the Pharmacokinetic Profiles of Tirasemtiv and Reldesemtiv

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two fast skeletal muscle troponin activators, Tirasemtiv and its second-generation successor, Reldesemtiv. The information presented is intended to support research and drug development efforts by offering a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME) properties, supported by available experimental data.

Introduction

This compound and Reldesemtiv are investigational small molecules designed to improve muscle function by sensitizing the sarcomere to calcium.[1] While both compounds share a common mechanism of action, Reldesemtiv was developed to offer an improved pharmacokinetic and tolerability profile compared to this compound.[2] Understanding the differences in their pharmacokinetic properties is crucial for the design and interpretation of preclinical and clinical studies.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound and Reldesemtiv based on data from human clinical trials.

| Pharmacokinetic Parameter | This compound | Reldesemtiv |

| Absorption | ||

| Bioavailability (F) | High oral bioavailability observed in preclinical species (43% in mice, >90% in rats and dogs), suggesting good absorption in humans.[1] | Preclinical data suggests good oral exposure.[3] Specific human oral bioavailability data is not readily available. |

| Tmax (Time to Peak Concentration) | Not explicitly stated in the provided search results. | Not explicitly stated in the provided search results. |

| Distribution | ||

| Cmax (Peak Concentration) | Near dose-proportional increase in AUC with single oral doses up to 1250 mg.[4] | Dose-proportional exposure observed between 30 and 4000 mg. In a study with SMA patients, Cmax was > 3.29 μg/mL in the highest dose quartile. |

| Protein Binding | Fraction unbound in human plasma (Fu) is 1.9%. | Human plasma protein binding is relatively low for an advanced compound in its series, with an unbound fraction of 8% for a precursor. |

| Metabolism | ||

| Major Metabolites | In vitro studies with human liver microsomes and in vivo human studies have identified several metabolites, including an N-glucuronide of this compound. | In vitro and in vivo studies have identified 11 metabolites, with major pathways including hydroxylation and subsequent glucuronidation. |

| Excretion | ||

| Half-life (t1/2) | Mean terminal half-life ranged from 9.9 to 14.8 hours across cohorts in a single-dose study. | Median apparent plasma terminal elimination half-life was 3–4 hours at doses between 30 and 270 mg and 9–14 hours at doses between 500 and 4000 mg. |

| Route of Excretion | Primarily urinary excretion of metabolites. | Primarily urinary excretion of metabolites. |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the pharmacokinetic profiles of investigational drugs like this compound and Reldesemtiv.

Human Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a single oral dose of the investigational drug in healthy human subjects.

Methodology:

-

Subject Recruitment: A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria are enrolled.

-

Study Design: A single-center, open-label, single-dose, sequential-group, dose-escalation study.

-

Dosing: Subjects receive a single oral dose of the investigational drug (e.g., this compound or Reldesemtiv) in a fasted state.

-

Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Plasma Analysis: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis. The concentration of the parent drug and its major metabolites in the plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of the investigational drug using an in vitro model of the human intestinal epithelium.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer yellow).

-

Permeability Assessment: The investigational drug is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the receiver compartment at various time points.

-

Quantification: The concentration of the drug in the collected samples is determined by LC-MS/MS.

-

Apparent Permeability Calculation: The apparent permeability coefficient (Papp) is calculated in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is then calculated to assess the potential for active efflux. This compound demonstrated high permeability in this assay.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To evaluate the metabolic stability of the investigational drug in the presence of human liver enzymes.

Methodology:

-

Incubation: The investigational drug is incubated with pooled human liver microsomes in the presence of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: The metabolic reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

-

Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent drug.

-

Data Analysis: The rate of disappearance of the parent drug is used to calculate the in vitro half-life and intrinsic clearance (CLint). Studies have shown that both this compound and Reldesemtiv undergo metabolism in human liver microsomes.

Visualizations

The following diagrams illustrate the mechanism of action and a typical experimental workflow for pharmacokinetic analysis.

Caption: Mechanism of action of this compound and Reldesemtiv.

Caption: Experimental workflow for pharmacokinetic profiling.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Tirasemtiv

This document provides crucial safety and logistical information for the proper disposal of Tirasemtiv (also known as CK-2017357), a research compound used by scientists and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.

Hazard and Disposal Summary

This compound is classified as harmful if swallowed.[1] Proper disposal is not merely a suggestion but a requirement dictated by local, regional, and national regulations. The consensus from safety data sheets (SDS) is to treat this compound as a chemical waste product to be handled by professionals.[1][2]

| Identifier | CAS Number | GHS Hazard Class | Primary Disposal Route |

| This compound | 1005491-05-3 | Acute toxicity - oral 4 (Harmful if swallowed)[1] | Disposal via a licensed, professional waste disposal company[2] |

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound from the point of use to its final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate PPE. This includes, but is not limited to:

-

Safety glasses

-

Lab coat

-

Chemical-resistant gloves

Step 2: Segregation and Collection of Waste

-

Solid Waste: Collect any unused or expired solid this compound, as well as any lab materials heavily contaminated with it (e.g., weighing boats, contaminated paper towels), in a dedicated, clearly labeled hazardous waste container. The container must be sturdy, leak-proof, and compatible with the chemical.

-

Liquid Waste: If this compound has been dissolved in a solvent, the entire solution should be treated as hazardous waste. Collect this liquid waste in a sealed, properly labeled container. Do not mix with other incompatible waste streams.

-

Empty Containers: The original this compound container must be managed as hazardous waste. The first rinse of a container that held a toxic chemical should be collected and disposed of as hazardous waste.

Step 3: Labeling of Waste Containers

All waste containers must be accurately labeled. The label should include:

-

The words "Hazardous Waste"

-

The full chemical name: "this compound" or "CK-2017357"

-

The concentration (if in solution)

-

The primary hazard ("Toxic," "Harmful if swallowed")

-

The date the waste was first added to the container

Step 4: Storage of Waste

-

Store the sealed waste container in a designated, secure area away from general lab traffic.

-